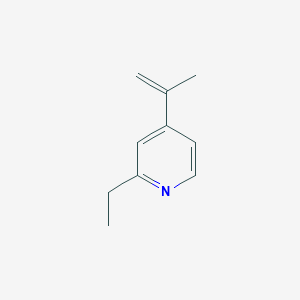
2-Ethyl-4-prop-1-en-2-ylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4-prop-1-en-2-ylpyridine is a chemical compound that belongs to the class of pyridine derivatives. It has been found to have potential applications in scientific research, particularly in the field of biochemistry and physiology.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- The compound has been utilized in a phosphine-catalyzed [4 + 2] annulation process, where ethyl 2-methyl-2,3-butadienoate reacts with N-tosylimines. This leads to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, showcasing complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003).
- Ethyl propiolate reacts regioselectively with 1-(propergyl)-pyridinium-3-olate, yielding multiple regioisomers and demonstrating the compound's reactivity in ultrasonic synthesis and molecular structure studies (Aboelnaga, Hagar, & Soliman, 2016).
Catalysis and Chemical Transformation
- In a study, 2-[1-(3,5-dimethylpyrazol-1-yl)ethyl]pyridine was used in the synthesis of Fe(II) and Ni(II) complexes, which were effective in the asymmetric transfer hydrogenation of ketones (Magubane, Alam, Ojwach, & Munro, 2017).
Molecular Structure and Analysis
- The compound's derivatives have been studied for their spectral and structural properties using density functional theory, particularly focusing on 4-ethyl and 4-(p-tolyl)-1-(pyridin-2-yl)thiosemicarbazides and their Pd(II) complexes (Abdel‐Rhman, Hassanian, & El-asmy, 2012).
Biological Evaluation
- N-substituted pyrrolyl chalcones synthesized from the compound have been examined for their odor characteristics and biological activities, including antifungal properties (Hu, Ji, Su, Zhao, Zhang, Zhao, & Lai, 2022).
Propiedades
Número CAS |
142896-08-0 |
|---|---|
Nombre del producto |
2-Ethyl-4-prop-1-en-2-ylpyridine |
Fórmula molecular |
C10H13N |
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
2-ethyl-4-prop-1-en-2-ylpyridine |
InChI |
InChI=1S/C10H13N/c1-4-10-7-9(8(2)3)5-6-11-10/h5-7H,2,4H2,1,3H3 |
Clave InChI |
YWBBITMUIVBYJO-UHFFFAOYSA-N |
SMILES |
CCC1=NC=CC(=C1)C(=C)C |
SMILES canónico |
CCC1=NC=CC(=C1)C(=C)C |
Sinónimos |
Pyridine, 2-ethyl-4-(1-methylethenyl)- (9CI) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



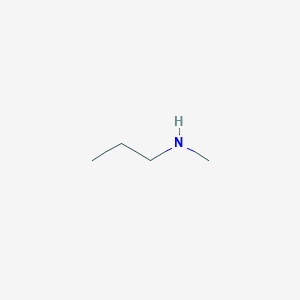

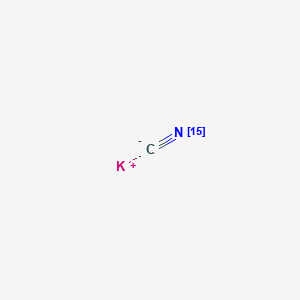
![1-[(3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B120465.png)
![4-[(Z)-1,2-diphenylbut-1-enyl]phenol](/img/structure/B120472.png)

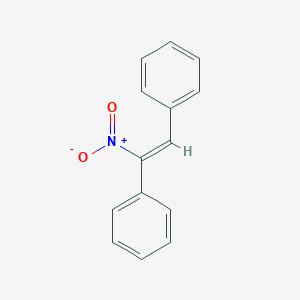
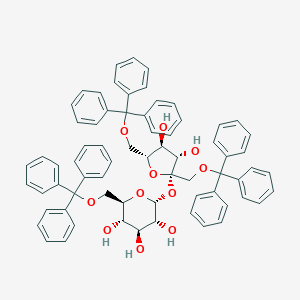
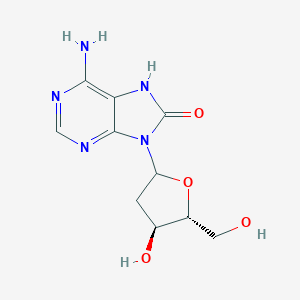




![2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B120503.png)